2-Chloro-7-fluoroquinoline-6-sulfonyl chloride
Overview
Description
“2-Chloro-7-fluoroquinoline-6-sulfonyl chloride” is a chemical compound with the CAS Number: 1118787-31-7 . Its molecular weight is 280.11 .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-7-fluoro-6-quinolinesulfonyl chloride . The InChI code is 1S/C9H4Cl2FNO2S/c10-9-2-1-5-3-8 (16 (11,14)15)6 (12)4-7 (5)13-9/h1-4H .Scientific Research Applications
Synthesis and Chemical Properties :
- Hamer et al. (2010) demonstrated the synthesis of 2-fluoroquinoline by treating chloro-compounds with potassium fluoride in dimethyl sulfone, highlighting a method to modify the chemical structure of related compounds (Hamer, Link, Jurjevich, & Vigo, 2010).
- Patel, Laha, & Moschitto (2022) reported the synthesis of quinoline silyloxymethylsulfones as intermediates to sulfonyl derivatives, indicating the role of similar compounds in the production of medicinal chemistry motifs (Patel, Laha, & Moschitto, 2022).
Catalysis and Reaction Studies :
- Liang et al. (2015) described copper-catalysed direct C-H bond sulfonylation of aminoquinolines using arylsulfonyl chlorides, showing the utility of similar compounds in facilitating specific chemical reactions (Liang et al., 2015).
- Qiao et al. (2015) developed a mild protocol for copper(I)-mediated sulfonylation of 8-aminoquinoline amides with sulfonyl chlorides, again illustrating the use of these compounds in specialized chemical syntheses (Qiao et al., 2015).
Structural Analysis and Material Science :
- Ohba et al. (2012) analyzed the crystal structure of derivatives of 4-fluoroisoquinoline-5-sulfonyl chloride, which is structurally related to 2-Chloro-7-fluoroquinoline-6-sulfonyl chloride. Their work contributes to understanding the steric effects and molecular conformations in similar compounds (Ohba, Gomi, Ohgiya, & Shibuya, 2012).
Applications in Drug Synthesis and Modification :
- Kidwai, Sapra, & Bhushan (1999) discussed the fluorination of 2-chloro-3-formylquinolines, a process relevant to the modification of compounds like this compound, for potential use in drug synthesis (Kidwai, Sapra, & Bhushan, 1999).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-7-fluoroquinoline-6-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2FNO2S/c10-9-2-1-5-3-8(16(11,14)15)6(12)4-7(5)13-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APJDEAYWUZDGSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=CC(=C(C=C21)S(=O)(=O)Cl)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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